2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUAIXZGXPOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320239 | |
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327049-76-3 | |
| Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridinyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Oxadiazoles, including 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, have demonstrated promising antimicrobial properties. Research has shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains. For instance, studies indicate that compounds with the oxadiazole scaffold can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . This makes them potential candidates for developing new antimicrobial agents to combat drug-resistant bacteria.
Anticancer Properties
The anticancer potential of oxadiazoles has been extensively explored. Various studies have reported that compounds containing the oxadiazole moiety exhibit cytotoxic effects against different cancer cell lines. For example, a study highlighted that certain oxadiazole derivatives showed significant inhibition of cell proliferation in breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapy.
Antitubercular Activity
Recent research has focused on the synthesis of novel derivatives of oxadiazoles aimed at treating tuberculosis (TB). Specifically, studies have synthesized pyridinyl-oxadiazole derivatives and evaluated their antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds exhibited potent activity with minimal inhibitory concentrations comparable to established TB drugs . The incorporation of the oxadiazole ring enhances the binding affinity to biological targets involved in TB pathogenesis.
Antioxidant Activity
Oxadiazoles are also recognized for their antioxidant properties. Compounds like this compound have been assessed for their ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Pharmacological Studies
The pharmacological profiles of oxadiazoles are being investigated through molecular docking studies to predict their interactions with biological targets. For instance, a study utilized pharmacophore modeling to identify potential targets for this compound derivatives in inhibiting specific enzymes related to disease pathways . This computational approach aids in optimizing the design of new therapeutic agents.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring improved apoptotic activity .
Case Study 2: Antitubercular Efficacy
In a recent investigation, a new class of hydrazinecarbothioamide derivatives containing the oxadiazole scaffold was synthesized and evaluated for antitubercular activity. The results indicated that these compounds had MIC values ranging from 3.9 to 7.81 μg/mL against resistant strains, showcasing their potential as future TB therapies .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is largely dependent on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The bromophenyl and pyridinyl groups can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Oxadiazole Derivatives and Their Bioactivity
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro groups (e.g., in 4c) enhance cytotoxicity but may reduce selectivity due to reactive metabolite formation .
- Halogen Effects: Bromine at the para position (target compound and 4c) increases lipophilicity and binding affinity to hydrophobic enzyme pockets compared to chlorine (IIIf) .
- Heteroaromatic vs. Phenyl Substitutents: Pyridinyl groups (target compound, IIIf) improve solubility and receptor interactions via lone-pair electrons, unlike phenyl (3n) .
Physicochemical and Pharmacokinetic Properties
Table 3: ADME/Toxicity Comparison
| Property | Target Compound | 4c | IIIf |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 (estimated) | 4.2 | 2.9 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.45 |
| Metabolic Stability (t₁/₂) | Moderate (CYP3A4 substrate) | Low (Nitro-reduction) | High |
- Lipophilicity: Bromine and pyridinyl balance solubility and membrane permeability in the target compound vs. IIIf’s lower LogP .
Biological Activity
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromophenyl group and a pyridine moiety attached to the oxadiazole ring, which is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
| Candida albicans | 75 |
The compound's efficacy against Staphylococcus aureus was particularly noteworthy, where it demonstrated a strong bactericidal effect at low concentrations .
2. Cytotoxicity Studies
Cytotoxicity assessments have indicated that this oxadiazole derivative can selectively induce apoptosis in cancer cells while sparing normal cells. In vitro studies revealed that at concentrations ranging from 50 to 100 µM, the compound significantly reduced the viability of several cancer cell lines.
| Cell Line | Viability (%) at 100 µM | Viability (%) at 50 µM |
|---|---|---|
| HeLa (cervical cancer) | 30 | 60 |
| MCF-7 (breast cancer) | 25 | 55 |
| A549 (lung cancer) | 40 | 70 |
These results suggest that the compound possesses potential as a chemotherapeutic agent due to its selective cytotoxicity .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological pathways. Notably, it exhibited inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 140 |
| Monoamine Oxidase A (MAO-A) | 130 |
| Monoamine Oxidase B (MAO-B) | 120 |
These findings highlight the potential of this compound in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in MDPI investigated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. It was found to have a strong effect against Staphylococcus epidermidis and other pathogens, suggesting its utility in developing new antibiotics .
- Cytotoxicity Analysis : Another research effort focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Q & A
Basic: What experimental strategies optimize the synthesis of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole to improve yield and purity?
Methodological Answer:
- Cyclization Conditions: Use Vilsmeier–Haack formylation followed by oxidative cyclization with POCl₃ or SOCl₂. Monitor reaction time (12–24 hrs) and temperature (80–100°C) to avoid over-oxidation .
- Purification: Employ column chromatography with ethyl acetate/hexane (3:7 ratio) or recrystallization from ethanol to isolate the oxadiazole core. Purity >95% is achievable via gradient elution .
- Yield Enhancement: Pre-functionalize the pyridine ring with bromine prior to cyclization to reduce steric hindrance during coupling .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced: How can DFT-D3 dispersion-corrected methods improve predictions of this compound’s electronic properties?
Methodological Answer:
- Parameterization: Apply the DFT-D3 method with B3LYP/def2-TZVP to calculate dispersion forces. Use atom-pairwise C₆ coefficients and Becke-Johnson damping for non-covalent interactions (e.g., π-π stacking in crystal packing) .
- Benchmarking: Compare HOMO-LUMO gaps (ΔE ≈ 4.2–4.8 eV) with experimental UV-Vis spectra (λ_max ≈ 290–310 nm). Adjust functional (e.g., PBE0 vs. CAM-B3LYP) to match excitation energies .
Advanced: How to resolve contradictions between computational and experimental data on substituent effects?
Methodological Answer:
- Case Study: If DFT predicts stronger electron-withdrawing effects from the bromophenyl group than observed experimentally:
Advanced: What steps address crystallographic disorder in the pyridinyl moiety during refinement?
Methodological Answer:
- SHELXT Workflow:
- Input preliminary data with Laue group symmetry (e.g., P2₁/c).
- Use the
PARTcommand to model disordered pyridine rings. Apply occupancy refinement (e.g., 50:50 split for alternative conformers). - Restrain anisotropic displacement parameters (ADPs) with
SIMUandDELUcommands to stabilize refinement .
- Validation: Check R₁/wR₂ convergence (<0.05 discrepancy) and Fo/Fc maps for residual electron density near disorder sites .
Advanced: How to establish structure-activity relationships (SAR) for anticancer or antimicrobial applications?
Methodological Answer:
- Bioassay Design:
- 3D-QSAR: Align molecules using CoMFA/CoMSIA to identify steric/electrostatic hotspots. Validate with leave-one-out cross-validation (q² > 0.6) .
Advanced: What strategies mitigate challenges in analyzing non-covalent interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., Br⋯H interactions: 12–15% of surface area) using CrystalExplorer .
- Energy Frameworks: Construct 3D interaction networks with CE-B3LYP energy models. Compare dispersion vs. electrostatic dominance in lattice stabilization .
Advanced: How to troubleshoot low yields in multi-step syntheses involving oxadiazole intermediates?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
